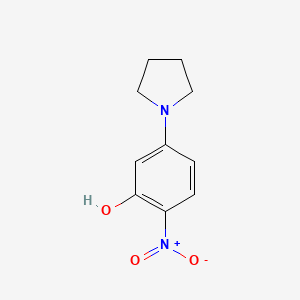

2-Nitro-5-(pyrrolidin-1-yl)phenol

Übersicht

Beschreibung

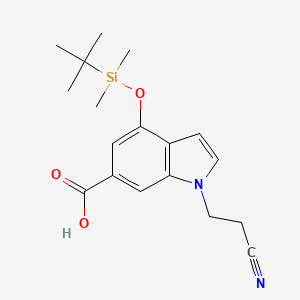

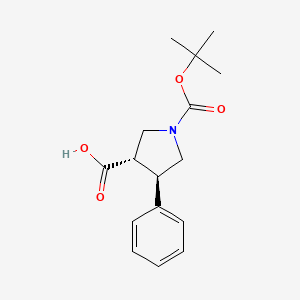

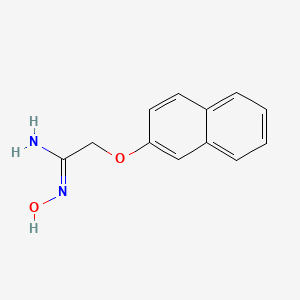

“2-Nitro-5-(pyrrolidin-1-yl)phenol” is a biologically important alkylaminophenol compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

This compound is synthesized by the Petasis reaction . The synthetic strategies used can be categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are primarily based on the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. The molecule’s properties, such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Wissenschaftliche Forschungsanwendungen

Chromogenic Receptors for Ion Detection

2-Nitro-5-(pyrrolidin-1-yl)phenol derivatives have been used in the development of chromogenic receptors. For example, a related compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, serves as a dual signalling chromogenic receptor for specific ions like F-/AcO- and Al3+. This application is significant in creating reversible paper strips for detecting ions, demonstrating potential in environmental monitoring and industrial processes (Bhattacharyya et al., 2017).

Redox Activity in Iron Complexes

Research involving nitro-phenol derivatives, closely related to this compound, has explored their influence on the redox activity of neutral binuclear nitrosyl iron complexes. These studies contribute to our understanding of the electrochemical properties of these complexes, which could have implications in fields like catalysis and material science (Sanina et al., 2014).

Organic Synthesis and Catalysis

This compound related compounds have been utilized in organic synthesis, particularly in asymmetric organocatalysis. For instance, 5-Pyrrolidin-2-yltetrazole, a similar compound, has been used as a versatile organocatalyst in the conjugate addition of nitroalkanes to enones. This research highlights the potential of such compounds in facilitating efficient and selective chemical reactions, which is crucial in pharmaceutical and chemical manufacturing (Mitchell et al., 2006).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors. Schiff’s bases derived from similar compounds have shown effectiveness in protecting metals like steel in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is vital (Ansari et al., 2014).

Photophysical Studies

Compounds related to this compound have been used in photophysical studies, such as exploring the luminescent properties of certain metal complexes. These studies provide insights into the design of materials for applications in optics and photonics (Gao et al., 2014).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

The future directions for “2-Nitro-5-(pyrrolidin-1-yl)phenol” could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the discovery of new compounds having the antiproliferative action against cancer cells is very important .

Eigenschaften

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZQORUXOZNOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)

![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)